molecular formula C20H20ClNO5S B11416045 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B11416045
M. Wt: 421.9 g/mol
InChI Key: URBPEGDAQXPLIE-UHFFFAOYSA-N
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Description

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran core, a thiophene ring with a sulfone group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, followed by oxidation to form the sulfone group.

    Attachment of the Furan Ring: The furan ring is introduced through a series of substitution reactions.

    Final Coupling and Chlorination: The final step involves coupling the intermediate with a chlorinating agent to introduce the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfone group or to modify other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution can yield various derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives, thiophene derivatives, and furan derivatives.

    Benzofuran Derivatives: Compounds with a benzofuran core, such as 2-arylbenzofurans, which are known for their diverse biological activities.

    Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxamides, which are studied for their potential as pharmaceuticals.

    Furan Derivatives: Compounds with a furan ring, such as furan-2-carboxamides, which have applications in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20ClNO5S

Molecular Weight

421.9 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H20ClNO5S/c1-12-3-5-16(26-12)10-22(15-7-8-28(24,25)11-15)20(23)19-13(2)17-9-14(21)4-6-18(17)27-19/h3-6,9,15H,7-8,10-11H2,1-2H3

InChI Key

URBPEGDAQXPLIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)C

Origin of Product

United States

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